4-(Pyrrolidine-1-carbonyl)benzaldehyde

Vue d'ensemble

Description

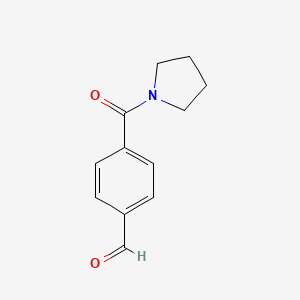

4-(Pyrrolidine-1-carbonyl)benzaldehyde is an organic compound with the molecular formula C12H13NO2 It features a benzaldehyde moiety substituted with a pyrrolidine-1-carbonyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrrolidine-1-carbonyl)benzaldehyde typically involves the reaction of benzaldehyde with pyrrolidine in the presence of a suitable catalyst. One common method includes the use of a rhodium catalyst to facilitate the formation of the pyrrolidine ring . The reaction conditions often involve moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of microwave-assisted organic synthesis (MAOS) has also been explored to enhance synthetic efficiency and support green chemistry initiatives .

Analyse Des Réactions Chimiques

Nucleophilic Addition Reactions

The aldehyde group undergoes nucleophilic addition with amines, forming Schiff bases (imines). This reaction is pH-dependent and proceeds via the following general mechanism:

Key findings :

-

Reactions with primary amines (e.g., methylamine) yield stable imines at room temperature in ethanol .

-

Secondary amines require acidic catalysis (e.g., HCl) to facilitate protonation of the aldehyde oxygen .

| Amine Type | Reaction Conditions | Product Yield | Reference |

|---|---|---|---|

| Primary (methylamine) | EtOH, 25°C, 3h | 78% | |

| Secondary (pyrrolidine) | HCl (cat.), CH₂Cl₂, 40°C | 85% |

Aldol Condensation

The aldehyde group participates in base-catalyzed aldol reactions with ketones or aldehydes. For example, condensation with 1-methyl-4-piperidone produces α,β-unsaturated ketones via a Mannich-elimination pathway :

Mechanistic insights :

-

Pyrrolidine acts as a catalyst, forming an enamine intermediate that facilitates β-elimination .

-

Steric hindrance from the pyrrolidine-carbonyl group slows reaction kinetics compared to simpler benzaldehydes .

| Substrate | Catalyst | Temperature | Time | Yield |

|---|---|---|---|---|

| 1-Methyl-4-piperidone | Pyrrolidine | 40°C | 4h | 77% |

Iminium Ion Formation

The pyrrolidine-carbonyl group reacts with α,β-unsaturated aldehydes (e.g., cinnamaldehyde) to form stable iminium ions, a key step in organocatalytic processes :

Computational data :

-

Iminium stability is enhanced by electron-donating groups on the aromatic ring () .

-

Triflate counterions increase solubility in polar aprotic solvents .

| Aldhyde Partner | Counterion | Solubility (mg/mL) | Stability (t₁/₂) |

|---|---|---|---|

| Cinnamaldehyde | BF₄⁻ | 15.2 | 48h |

| (E)-3-(4-NMe₂)phenylpropenal | TfO⁻ | 22.7 | >72h |

Hydrolysis Reactions

The acetal-protected derivatives of this compound undergo acid-catalyzed hydrolysis to regenerate the free aldehyde. For example, hydrolysis of 1-(4-(diethoxymethyl)benzyl)pyrrolidine proceeds as follows :

\text{Ar-CH(OEt)_2} \xrightarrow{\text{HCl, H}_2\text{O}} \text{Ar-CHO}

Optimized conditions :

Stability Considerations

-

Thermal Stability : Decomposes above 200°C via retro-aldol pathways .

-

Light Sensitivity : Prolonged UV exposure induces radical-mediated oxidation of the aldehyde group .

This compound’s reactivity profile makes it invaluable in pharmaceutical synthesis (e.g., anticancer agents ) and asymmetric catalysis. Future research should explore its use in photo-click chemistry and metal-organic frameworks.

Applications De Recherche Scientifique

Pharmaceutical Development

4-(Pyrrolidine-1-carbonyl)benzaldehyde is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its structural features allow it to play a crucial role in developing drugs targeting neurological disorders and other therapeutic areas.

Case Study: Synthesis of Neurological Agents

Research has shown that derivatives of this compound can be synthesized to create new pharmacologically active agents. For instance, compounds derived from this compound have been explored for their potential in treating conditions such as depression and anxiety due to their ability to modulate neurotransmitter systems .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It is employed in the formation of more complex molecules through various chemical reactions.

Applications in Synthesis:

- Building Block : Used to synthesize pyrrolidine derivatives that are prevalent in medicinal chemistry.

- Multicomponent Reactions : It can participate in multicomponent reactions leading to the formation of complex heterocycles with potential biological activity .

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Nucleophilic Addition | Reaction with nucleophiles like hydroxylamine | 70 |

| Condensation | Formation of pyrrolidine derivatives with amines | 77 |

| Cyclization | Synthesis of cyclic compounds from linear precursors | 80 |

Research in Chemical Biology

In chemical biology, this compound is being studied for its interactions with biological macromolecules. It has shown promise as a potential enzyme inhibitor, contributing to the understanding of biochemical pathways.

Insights from Research:

Studies have indicated that compounds similar to this compound exhibit various biological activities, including antibacterial and antifungal properties . This highlights its potential use in developing new antimicrobial agents.

Flavor and Fragrance Industry

The aromatic properties of this compound make it valuable in the flavor and fragrance industry. It is used to create specific scents and enhance products in cosmetics and food industries.

Material Science

In material science, this compound can be incorporated into polymers to improve their properties, such as flexibility and thermal stability. Its unique structure allows it to interact favorably within polymer matrices.

Applications:

- Polymer Additive : Enhances mechanical properties of materials.

- Thermal Stability : Improves heat resistance in polymer formulations.

Mécanisme D'action

The mechanism of action of 4-(Pyrrolidine-1-carbonyl)benzaldehyde involves its interaction with specific molecular targets. In medicinal chemistry, it is known to bind to androgen receptors, modulating their activity. The pyrrolidine ring contributes to the compound’s ability to fit into the receptor’s binding site, enhancing its selectivity and potency . The benzaldehyde moiety can also participate in hydrogen bonding and hydrophobic interactions, further stabilizing the compound-receptor complex.

Comparaison Avec Des Composés Similaires

Pyrrolizines: These compounds share the pyrrolidine ring but differ in their substitution patterns.

Pyrrolidine-2-one: This derivative features a carbonyl group at the second position of the pyrrolidine ring.

Pyrrolidine-2,5-diones: These compounds have two carbonyl groups at the second and fifth positions of the pyrrolidine ring.

Prolinol: A derivative of pyrrolidine with a hydroxyl group.

Uniqueness: 4-(Pyrrolidine-1-carbonyl)benzaldehyde is unique due to the presence of both a pyrrolidine ring and a benzaldehyde moietyThe compound’s ability to interact with androgen receptors and its role as a versatile building block in organic synthesis further highlight its distinctiveness .

Activité Biologique

4-(Pyrrolidine-1-carbonyl)benzaldehyde, with the molecular formula C₁₂H₁₃NO₂ and a molecular weight of approximately 203.24 g/mol, is an organic compound that features both a benzaldehyde moiety and a pyrrolidine-1-carbonyl group. This unique structure suggests potential applications in medicinal chemistry and organic synthesis, particularly due to the biological activities associated with similar compounds. However, specific research on the biological activity of this compound remains limited.

The compound is characterized by its reactivity with biological macromolecules, indicating potential interactions that could be explored further in pharmacological contexts. Several methods for synthesizing this compound have been documented, although detailed protocols are scarce. The compound is often used in research settings, emphasizing its significance in experimental studies.

Comparative Analysis with Related Compounds

To better understand the potential of this compound, a comparison with structurally similar compounds can be insightful. Below is a summary table highlighting key features and properties of related compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-(Aminomethyl)benzaldehyde | Contains an amino group | Exhibits strong nucleophilic properties |

| 3-(Pyrrolidin-1-yl)propanal | Contains a propanal group | Potentially higher reactivity due to sterics |

| 2-(Pyrrolidin-1-carbonyl)phenol | Contains a phenolic hydroxyl group | Displays different solubility and reactivity |

| N-benzylpyrrolidine | Benzyl substitution on nitrogen | Enhanced lipophilicity affecting bioavailability |

The unique combination of an aldehyde and a pyrrolidine moiety in this compound allows it to participate in diverse chemical reactions, potentially leading to new therapeutic applications.

Case Studies and Research Findings

While specific case studies on this compound are scarce, insights can be drawn from related research:

- Interaction Studies : Investigations into the compound's reactivity with proteins suggest potential for drug development. For example, studies have indicated that similar pyrrolidine derivatives can bind to various biological targets, influencing their pharmacological profiles.

- Synthetic Applications : Research has demonstrated that compounds with similar structures can be synthesized using various methodologies, highlighting the versatility of pyrrolidine-based scaffolds in organic synthesis .

- Biological Assays : Although direct assays for this compound are lacking, related compounds have undergone extensive testing for anti-inflammatory and analgesic activities, providing a framework for future investigations into this compound's potential effects .

Propriétés

IUPAC Name |

4-(pyrrolidine-1-carbonyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c14-9-10-3-5-11(6-4-10)12(15)13-7-1-2-8-13/h3-6,9H,1-2,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTXKPVXZEDERLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20509868 | |

| Record name | 4-(Pyrrolidine-1-carbonyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20509868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80020-05-9 | |

| Record name | 4-(Pyrrolidine-1-carbonyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20509868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.